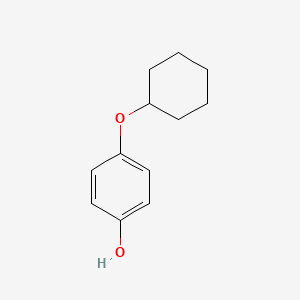

4-(环己氧基)苯酚

描述

Synthesis Analysis

The synthesis of 4-(Cyclohexyloxy)phenol can be achieved through the hydrogenation of phenol . This process involves the use of a bifunctional Pd/NaY catalyst and the regulation of solvent polarity . For instance, 100% selectivity to cyclohexane could be obtained when reacting in n-octane (nonpolar solvent), while 92.3% selectivity to cyclohexanol was achieved in EtOH (polar solvent) .Molecular Structure Analysis

The molecular structure of 4-(Cyclohexyloxy)phenol is represented by the InChI code: 1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 . It has a molecular weight of 192.26 .Chemical Reactions Analysis

Phenolic compounds like 4-(Cyclohexyloxy)phenol are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

4-(Cyclohexyloxy)phenol is a solid compound . It is clear and colorless to light yellow in liquid form . It has a molecular weight of 192.26 and a chemical formula of C12H18O2.科学研究应用

Regioselective C–H Bond Functionalization

Recent advances highlight the regioselective functionalization of C–H bonds using phenols. Researchers aim to selectively modify specific carbon–hydrogen bonds within organic molecules. 4-(Cyclohexyloxy)phenol’s structure makes it an interesting candidate for such transformations .

Lignin Transformation

In a fascinating concept, researchers have explored transforming lignin (a natural polymer found in plant cell walls) into useful intermediates. 4-(Cyclohexyloxy)phenol can be derived from lignin-based catechol, potentially leading to valuable products like muconic acid, a precursor for nylon 6,6 .

安全和危害

未来方向

The selective hydrogenation of phenol to produce cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst shows great promise for industrial applications . This solvent-driven catalysis exhibits good recyclability . These findings might help to develop facile strategies for the selective conversion of other phenolics into desired products .

作用机制

Target of Action

Phenolic compounds are known for their antioxidant properties, often acting as free radical scavengers and metal chelators . They can also affect cell signaling pathways and gene expression .

Mode of Action

Phenolic compounds, in general, exert their effects mainly through their free radical scavenging and metal chelating properties . They can also interact with cell signaling pathways and affect gene expression . For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .

Biochemical Pathways

Phenolic compounds are known to regulate several biochemical pathways. They can activate antioxidant responses using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulate cell survival or apoptosis, and enhance the activity of biological antioxidants and antioxidant enzymes

Pharmacokinetics

One study found that related compounds, such as 4-(cyclohexyloxy) benzoic acid ureas, showed higher plasma concentrations and more drug-like properties . This suggests that 4-(Cyclohexyloxy)phenol might have similar properties, but more research is needed to confirm this.

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can control oxidative stress and have been linked to health benefits such as reduced risk of chronic diseases .

属性

IUPAC Name |

4-cyclohexyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAKOHTLSGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544485 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42873-96-1 | |

| Record name | 4-(Cyclohexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

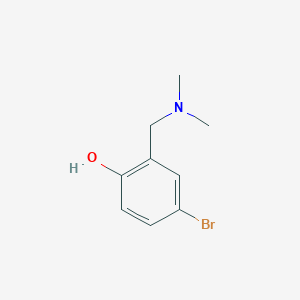

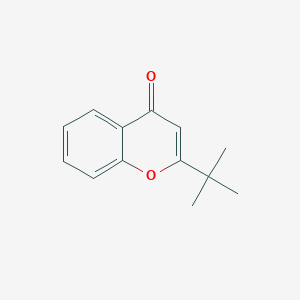

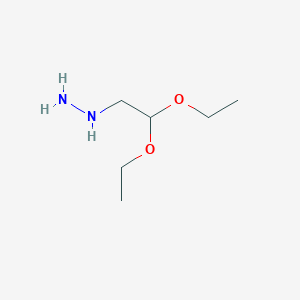

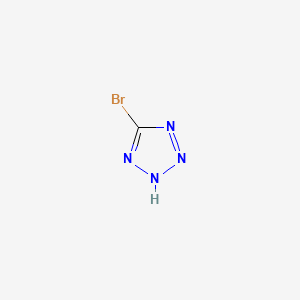

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)

![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)